![molecular formula C11H9IN2O3 B3746855 methyl (6-iodo-4-oxoquinazolin-3(4H)-yl)acetate](/img/structure/B3746855.png)
methyl (6-iodo-4-oxoquinazolin-3(4H)-yl)acetate
Overview
Description
Methyl (6-iodo-4-oxoquinazolin-3(4H)-yl)acetate is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinazolinone derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Scientific Research Applications
Methyl (6-iodo-4-oxoquinazolin-3(4H)-yl)acetate has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its antiviral activity against human cytomegalovirus and herpes simplex virus. Furthermore, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of methyl (6-iodo-4-oxoquinazolin-3(4H)-yl)acetate involves its interaction with various molecular targets in the cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and induction of apoptosis in cancer cells. Methyl (6-iodo-4-oxoquinazolin-3(4H)-yl)acetate has also been shown to inhibit the replication of human cytomegalovirus and herpes simplex virus by interfering with their DNA synthesis.
Biochemical and Physiological Effects
Methyl (6-iodo-4-oxoquinazolin-3(4H)-yl)acetate has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. Furthermore, it has been shown to inhibit the replication of human cytomegalovirus and herpes simplex virus by interfering with their DNA synthesis.
Advantages and Limitations for Lab Experiments
Methyl (6-iodo-4-oxoquinazolin-3(4H)-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields and purity. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations associated with the use of methyl (6-iodo-4-oxoquinazolin-3(4H)-yl)acetate in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. Furthermore, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on methyl (6-iodo-4-oxoquinazolin-3(4H)-yl)acetate. One potential area of research is the development of more potent and selective HDAC inhibitors based on the structure of methyl (6-iodo-4-oxoquinazolin-3(4H)-yl)acetate. Another area of research is the investigation of its potential therapeutic applications in other fields of medicine, such as antiviral and anti-inflammatory therapies. Furthermore, its mechanism of action needs to be further elucidated to fully understand its potential therapeutic applications.
properties
IUPAC Name |
methyl 2-(6-iodo-4-oxoquinazolin-3-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O3/c1-17-10(15)5-14-6-13-9-3-2-7(12)4-8(9)11(14)16/h2-4,6H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPAODWEKFKLMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (6-iodo-4-oxoquinazolin-3(4H)-yl)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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